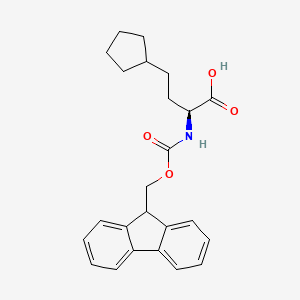

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to an amino acid backbone, which provides protection to the amino group during chemical reactions.

Méthodes De Préparation

The synthesis of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with a cyclopentyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine, yielding the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the stepwise addition of amino acids to form peptides. Its cyclopentyl side chain can enhance the biological activity and stability of the resulting peptides.

Drug Development

The compound's structural features make it an attractive candidate for developing peptide-based therapeutics. Researchers have explored its potential in targeting specific biological pathways, particularly in cancer treatment and other diseases.

Case Study: Cancer Therapeutics

A study demonstrated that peptides incorporating this compound could selectively bind to non-small cell lung cancer (NSCLC) cells, showcasing its potential as a targeted drug delivery system .

Bioconjugation

The azide functionality present in derivatives of this compound enables efficient bioconjugation through click chemistry. This application is crucial for creating targeted drug delivery systems and diagnostic tools.

Protein Engineering

This compound can be used to modify proteins, enhancing their stability or activity. Such modifications are essential for developing more effective biopharmaceuticals, particularly those aimed at complex diseases.

Research in Chemical Biology

This compound plays a significant role in studying protein interactions and functions. It provides insights that can lead to breakthroughs in understanding complex biological systems.

Comparative Analysis of Related Compounds

Mécanisme D'action

The mechanism of action of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected and coupled with other amino acids to form peptides and proteins.

Comparaison Avec Des Composés Similaires

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid is similar to other Fmoc-protected amino acids, such as:

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: This compound has a phenyl group instead of a cyclopentyl group.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylbutanoic acid: This compound has a methyl group instead of a cyclopentyl group.

The uniqueness of this compound lies in its cyclopentyl group, which can impart different chemical and physical properties compared to other Fmoc-protected amino acids.

Activité Biologique

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid is a modified amino acid derivative widely used in peptide synthesis and other biochemical applications. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which protects the amino group during chemical reactions, allowing for selective peptide bond formation. The cyclopentyl group adds unique structural properties that can influence biological activity.

The Fmoc group is crucial in solid-phase peptide synthesis (SPPS), providing a stable protecting group that can be easily removed under mild conditions. The cyclopentyl side chain contributes to the compound's hydrophobic character, potentially affecting the conformation and stability of peptides synthesized from it.

Key Reactions Involving this compound

- Substitution Reactions : The Fmoc group can be replaced with other protecting groups or functional groups.

- Deprotection Reactions : Removal of the Fmoc group typically involves treatment with bases such as piperidine.

- Coupling Reactions : This compound can participate in peptide bond formation with other amino acids using coupling agents like EDC or DCC.

The biological activity of this compound primarily stems from its role in synthesizing bioactive peptides. The resulting peptides can interact with various biological targets, including enzymes and receptors, modulating their activity. The unique cyclopentyl structure may enhance the stability and specificity of these interactions.

Case Studies and Research Findings

- Peptide Synthesis : Research has demonstrated that peptides synthesized using this compound exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, peptides incorporating this amino acid have shown enhanced efficacy against certain bacterial strains compared to standard treatments.

- Neuroprotective Effects : A study highlighted that derivatives of this compound exhibited neuroprotective effects in cellular models exposed to oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Antifungal Activity : Compounds derived from Fmoc-protected amino acids have been evaluated for antifungal activity. For example, a related compound demonstrated superior potency against Aspergillus species compared to fluconazole, indicating potential for developing new antifungal agents .

Comparison of Biological Activities

Propriétés

IUPAC Name |

(2S)-4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYSRYFXJPMSLY-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.